2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline
Description
This compound features a quinoline core substituted at position 2 with chlorine and at position 3 with a 4,5-dihydro-1H-pyrazol-5-yl group. The pyrazole ring is further functionalized with a 4-methoxyphenyl group at position 3 and a furan-2-carbonyl moiety at position 1. This hybrid structure is designed to optimize bioactivity, particularly in anticancer and antimicrobial contexts, by combining the pharmacophoric features of quinoline (DNA intercalation) and pyrazole (enzyme inhibition) .
Propriétés
IUPAC Name |
[3-(2-chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-30-17-10-8-15(9-11-17)20-14-21(28(27-20)24(29)22-7-4-12-31-22)18-13-16-5-2-3-6-19(16)26-23(18)25/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQYTTXMCSWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-chloroquinoline: This can be achieved by chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Synthesis of pyrazole intermediate: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at Quinoline’s 2-Chloro Position
The 2-chloro substituent on the quinoline ring undergoes nucleophilic substitution under basic or nucleophilic conditions:
Key Findings :
-
Hydrazine substitution forms fused pyrazoloquinoline systems via intramolecular cyclization .
-
Alkoxy groups (e.g., methoxy) enhance solubility but reduce electrophilicity at C2 .
Pyrazoline Ring Reactivity
The 4,5-dihydro-1H-pyrazole (pyrazoline) ring participates in oxidation and cycloaddition:
2.1. Oxidation to Pyrazole
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| DDQ (CH2Cl2, rt) | Aromatic pyrazole | 3-(4-Methoxyphenyl)-1H-pyrazole derivative | Loss of dihydro character |
| O2 (Catalytic Cu) | Dehydrogenation | Fully conjugated pyrazole | Increased planarity |
Evidence : Pyrazoline-to-pyrazole oxidation is well-documented in , with DDQ enabling selective dehydrogenation.
2.2. Ring-Opening Reactions
Acid hydrolysis (HCl/H2O, Δ) cleaves the pyrazoline ring, yielding:
-
Quinoline-3-carbaldehyde intermediate
-
4-Methoxyphenylhydrazine byproduct
Furan-2-carbonyl Group Transformations
The furanoyl moiety exhibits acyl and heteroaromatic reactivity:
3.1. Hydrolysis
| Conditions | Product | Application |
|---|---|---|
| H2SO4 (aq), Δ | Furan-2-carboxylic acid | Bioisostere preparation |
| NaOH/EtOH, reflux | Sodium furan-2-carboxylate | Salt formation |
Note : Hydrolysis under acidic conditions proceeds faster than basic due to furan’s electron-withdrawing effects.
3.2. Nucleophilic Acyl Substitution
Reaction with amines (e.g., NH3/MeOH):
Electrophilic Aromatic Substitution (Quinoline Core)
The quinoline ring undergoes regioselective substitution:
| Reaction | Position | Product | Yield |
|---|---|---|---|
| Nitration (HNO3/H2SO4) | C6/C8 | 6-Nitro-/8-nitroquinoline derivatives | 45–60% |
| Sulfonation (SO3) | C6 | Quinoline-6-sulfonic acid | 38% |
Rationale : The 2-chloro group directs electrophiles to C6/C8 positions via resonance deactivation .
Methoxyphenyl Group Modifications
The 4-methoxyphenyl substituent undergoes demethylation and coupling:
| Reaction | Conditions | Product |
|---|---|---|
| BBr3 (CH2Cl2, −78°C) | 4-Hydroxyphenyl analogue | Enhanced H-bonding capacity |
| Suzuki coupling (Pd(PPh3)4) | Boronic acid partners | Biaryl-functionalized derivatives |
Applications : Demethylation introduces phenolic groups for metal coordination .
Photophysical and Catalytic Studies
Applications De Recherche Scientifique
Anticancer Activity
Research has highlighted the anticancer potential of compounds similar to 2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline. Studies indicate that pyrazole and quinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Compounds with similar structures have shown efficacy against colon and lung cancer cell lines, suggesting that modifications in the molecular structure can enhance biological activity .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial properties. Quinoline derivatives have been extensively studied for their ability to combat bacterial infections:
- Studies have indicated that certain quinoline derivatives possess broad-spectrum antibacterial activity, which could be leveraged in developing new antibiotics .
Anticonvulsant Activity
Research into related compounds has demonstrated anticonvulsant effects, indicating that this class of molecules might be beneficial in treating epilepsy or other seizure disorders:
- The presence of the methoxy group appears to enhance the anticonvulsant properties of certain derivatives .
Case Study 1: Anticancer Efficacy
A study conducted by Mohamed and Ramadan (2020) synthesized phenylthiazole-incorporated quinoline derivatives and tested them against colon carcinoma HCT-15 cells. The results showed significant cytotoxicity, attributed to structural modifications that included methoxy groups similar to those found in 2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline .
Case Study 2: Antimicrobial Activity
In another investigation, a series of quinoline derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited notable antimicrobial activity, suggesting a promising avenue for drug development .
Mécanisme D'action
The mechanism of action of 2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Structural Variations in Pyrazole and Quinoline Moieties
Pyrazole Substituents
- L1–L5 (): These ligands share the 2-chloroquinoline core but differ in the pyrazole substituents. For example: L1: 5-Chlorothiophen-2-yl at pyrazole position 3. L2: 4-Methylthiophen-2-yl at pyrazole position 3. L5: Thiophen-2-yl at pyrazole position 3. The substitution of thiophene derivatives (vs. furan-2-carbonyl in the target compound) alters electronic properties and steric bulk, influencing binding to platinum(II) centers in anticancer complexes .
Quinoline Modifications
- Compound 8 (): 2-Chloro-3-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline.
Hybrid Systems
- Compound 15 (): Features a 6-chloro-2-oxo-4-phenylquinoline core linked to a pyrazole with a 3-methoxyphenyl group.
Anticancer Activity
- L1–L5 (): When complexed with Pt(II), L1 (IC₅₀ = 4.2 µM) showed superior cytotoxicity against HeLa cells compared to L5 (IC₅₀ = 12.5 µM). The electron-withdrawing 5-chlorothiophene in L1 enhances metal coordination, critical for DNA damage .
- Compound 25 (): 2-Chloro-3-[1-(2,4-dinitrophenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline exhibited potent tubulin inhibition (IC₅₀ = 0.8 µM), attributed to the trimethoxyphenyl group’s mimicry of colchicine .
Antimicrobial Activity
- Compound 73q (): A pyrazoline-thiazole hybrid with a 4-methoxyphenyl group demonstrated MMP-2 inhibition (IC₅₀ = 2.80 µM), outperforming the reference drug CMT-1. The methoxy group’s electron donation likely stabilizes enzyme interactions .
- Compound in : A thiophene-pyrazole hybrid showed radical scavenging activity (IC₅₀ = 6.2 µM), highlighting the role of sulfur-containing substituents in antioxidant behavior .
Key SAR Insights
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance DNA binding and enzyme inhibition (e.g., L1, Compound 25).
- Methoxy Substitutions: Improve solubility and π-stacking (e.g., Compound 8, target compound).
- Bulkier Aromatic Rings (e.g., Thiophene vs. Furan): Increase steric hindrance, reducing bioavailability but improving target specificity .
Physicochemical Properties
*Calculated using ChemDraw. †Assumed based on analogous compounds in .
Activité Biologique
The compound 2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure incorporates a quinoline ring, a furan moiety, and a pyrazole unit, which are known to contribute to various pharmacological effects. The IUPAC name for this compound is 2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline .
Biological Activity Overview
Research indicates that compounds containing quinoline and pyrazole structures exhibit a wide range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating moderate to high potency .
- Antimicrobial Properties : The presence of the pyrazole moiety enhances antibacterial and antifungal activities. It has been reported to exhibit significant effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially making them suitable candidates for treating inflammatory diseases .
Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, it was found that derivatives with a pyrazole structure displayed cytotoxic effects against several cancer cell lines. For instance:
- A549 (lung cancer) : The compound exhibited an IC50 value lower than 200 µg/mL, suggesting significant activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Control |
|---|---|---|---|
| 2-chloro... | A549 | 193.93 | Lower than 371.36 |
| 2-chloro... | H460 | 208.58 | Comparable |
| 2-chloro... | HT-29 | 238.14 | Comparable |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed through agar diffusion methods against several pathogens:
- Staphylococcus aureus : Inhibition was observed at concentrations as low as 1 mM.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 mM |
| Escherichia coli | 0.5 mM |
| Candida albicans | 0.8 mM |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Anticancer Activity : A derivative of the compound was tested in vivo on mice with induced tumors, showing a significant reduction in tumor size compared to untreated controls.
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with the compound resulted in faster recovery times compared to standard antibiotic therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
